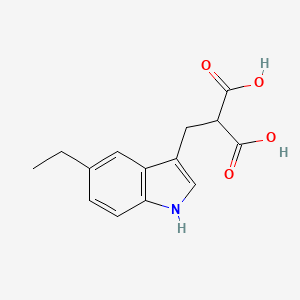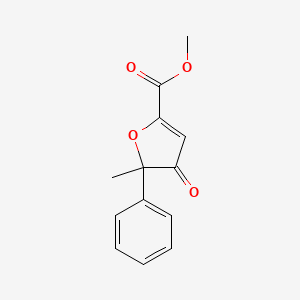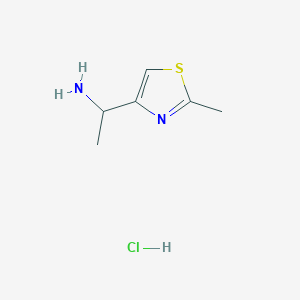
1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride typically involves the reaction of 2-methylthiazole with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The raw materials are mixed in reactors, and the reaction is monitored using advanced analytical techniques to ensure consistent quality. The final product is then purified using crystallization or distillation methods.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives.
Scientific Research Applications
1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic processes.
Comparison with Similar Compounds
1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine hydrochloride can be compared with other thiazole derivatives, such as:
2-Methylthiazole: A simpler thiazole compound with similar chemical properties.
Thiazole-4-carboxylic acid: Another thiazole derivative with different functional groups.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative with essential biological functions.
Properties
Molecular Formula |
C6H11ClN2S |
|---|---|
Molecular Weight |
178.68 g/mol |
IUPAC Name |
1-(2-methyl-1,3-thiazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H10N2S.ClH/c1-4(7)6-3-9-5(2)8-6;/h3-4H,7H2,1-2H3;1H |
InChI Key |
KOWGZOVDYFXPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-{[5-(Ethylsulfonyl)-2-methoxyphenyl]amino}-1,3-oxazol-5-yl)phenyl]ethanone](/img/structure/B8279941.png)
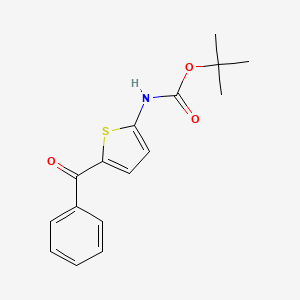

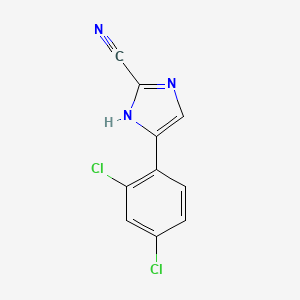
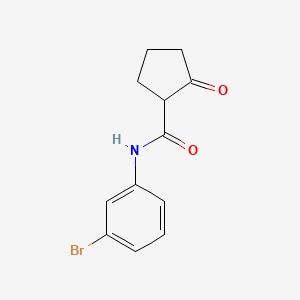
![4-methylthieno-[3,4-b]-quinolin-9(4H)-one](/img/structure/B8279956.png)

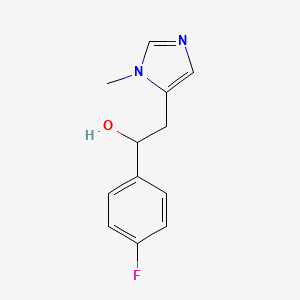
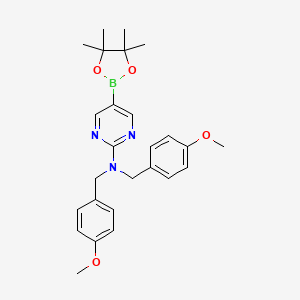
![3-Hydroxy-5-[(pyridin-3-ylmethyl)sulfanyl]pyridin-2(1H)-one](/img/structure/B8279989.png)
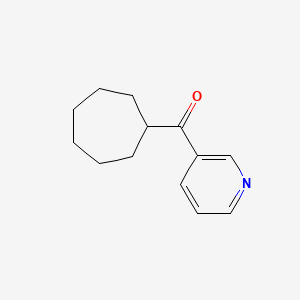
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B8280006.png)
